Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate
Overview
Description
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, an amino group, and a tert-butoxycarbonyl (Boc) protected amino group on the benzene ring. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and protective group chemistry.
Mechanism of Action
Mode of Action
The compound is a functionalized heterocyclic amino acid obtained via [3+2] cycloaddition . More research is required to elucidate how this compound interacts with its targets and the resulting changes that occur.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate interacts with its targets and performs its function . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate typically involves the following steps:
Protection of the Amino Group: The amino group on the benzene ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino group.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient and sustainable manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acids such as trifluoroacetic acid (TFA) to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: 2-amino-4-aminobenzoic acid methyl ester.
Hydrolysis: 2-amino-4-((tert-butoxycarbonyl)amino)benzoic acid.
Scientific Research Applications
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in having a Boc-protected amino group and a methyl ester.
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Contains a Boc-protected amino group and a methyl ester but differs in the substitution pattern on the benzene ring.
Uniqueness
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is unique due to its specific substitution pattern, which provides distinct reactivity and applications in synthetic organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-9(10(14)7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLGMFQZRATGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610372 | |
Record name | Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849792-91-2 | |
Record name | Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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